molecular formula C23H17ClN2O5 B2963461 7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-25-8

7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2963461
CAS No.: 874397-25-8
M. Wt: 436.85
InChI Key: FVMQGLSETHXDBM-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex chemical compound offered for non-human research purposes. This compound features a privileged chromeno[2,3-c]pyrrole scaffold, a structural motif recognized in medicinal chemistry for its potential in biological activities . The molecular structure integrates a chromene core fused with a pyrrole moiety and is substituted with a 3-methoxyphenyl group, a chloro group, and a 5-methylisoxazol-3-yl ring, contributing to its unique properties. The chromeno[2,3-c]pyrrole-3,9-dione skeleton itself is of significant scientific interest. Recent synthetic advances have enabled the efficient creation of libraries featuring this core structure using multicomponent reactions, paving the way for the practical synthesis of diversified derivatives for biological screening and exploratory research . This product is intended for research use only and is not designed for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets and implement proper handling precautions prior to use.

Properties

IUPAC Name

7-chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O5/c1-11-7-17-15(10-16(11)24)21(27)19-20(13-5-4-6-14(9-13)29-3)26(23(28)22(19)30-17)18-8-12(2)31-25-18/h4-10,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMQGLSETHXDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)OC)C5=NOC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its diverse biological activities. This compound, part of the pyrrole and chromeno derivatives family, has garnered attention in medicinal chemistry due to its potential pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN2O4C_{22}H_{20}ClN_{2}O_{4}, with a molecular weight of approximately 408.85 g/mol. Its structure features a chlorinated chromeno framework with methoxy and isoxazole substituents, which contribute to its unique chemical properties.

Biological Activities

Antimicrobial Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like gentamicin . The structural features of this compound suggest it may share similar antimicrobial efficacy.

Antiproliferative Effects
Recent studies have explored the antiproliferative effects of pyrrole derivatives on various cancer cell lines. For example, a related compound demonstrated an IC50 value of 44.63 ± 3.51 μM against human melanoma cells, indicating a strong selective index for tumor cells over non-tumor cells . This suggests that this compound could potentially exhibit similar anticancer properties.

The mechanism through which this compound exerts its biological effects may involve interactions at the molecular level with specific biological targets. It is hypothesized that the compound could modulate enzyme activity or interact with receptors involved in various signaling pathways. For instance, compounds with similar structures have been shown to influence neurotransmitter systems and exhibit anti-inflammatory properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Techniques such as chromatography are often employed for purification of intermediates and final products.

Data Summary Table

Property Details
Molecular FormulaC22H20ClN2O4C_{22}H_{20}ClN_{2}O_{4}
Molecular Weight408.85 g/mol
Antibacterial ActivityEffective against S. aureus, E. coli
Antiproliferative ActivityIC50 = 44.63 ± 3.51 μM in melanoma
Potential MechanismsEnzyme modulation; receptor interaction

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Antimicrobial Study : A study on chromeno derivatives found that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : In vitro testing on various cancer cell lines showed that pyrrole derivatives could induce apoptosis and inhibit cell proliferation effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Chromeno-Pyrrole Derivatives
  • 7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (4{9–5-21}) Substituents: Replaces the 5-methylisoxazol-3-yl group with a furan-2-ylmethyl group and the 3-methoxyphenyl with a 3-hydroxyphenyl. Physical Properties: Melting point 276–279°C, indicative of strong intermolecular interactions (e.g., hydrogen bonding from the hydroxyl group). Spectral Data: IR peaks at 3330 cm⁻¹ (O–H stretch) and 1694/1659 cm⁻¹ (C=O stretches). 1H NMR shows aromatic protons at δ 7.94–6.25 ppm and a methyl group at δ 2.48 ppm . Key Differences: The hydroxyl group increases polarity but reduces metabolic stability compared to the methoxy group in the target compound. The furan substituent may reduce π-stacking interactions compared to the isoxazole’s aromatic nitrogen.
Dihydropyrano[2,3-c]pyrazole Derivatives
  • 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) Core Structure: Pyrano-pyrazole instead of chromeno-pyrrole. Substituents: Shares a 3-methoxyphenyl group and chloro substituent. Physical Properties: Lower melting point (170.7–171.2°C), suggesting weaker intermolecular forces. Synthetic Yield: 80%, higher than typical chromeno-pyrrole derivatives (e.g., 62% for 4{9–5-21}) .

Substituent-Driven Comparisons

Chloro vs. Nitro/Cyano Groups
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Core Structure: Tetrahydroimidazo-pyridine, distinct from chromeno-pyrrole. Substituents: Nitro and cyano groups enhance electron-withdrawing effects. Biological Implications: Nitro groups are often associated with cytotoxicity, whereas chloro groups (as in the target compound) improve lipophilicity and membrane permeability .
Methoxy vs. Hydroxy Groups
  • Impact on Solubility : Methoxy groups (target compound) increase lipophilicity compared to hydroxy groups (4{9–5-21}), which may enhance blood-brain barrier penetration .
  • Metabolic Stability : Hydroxy groups are prone to glucuronidation, reducing bioavailability, whereas methoxy groups resist such modifications .

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹)
Target Compound Chromeno-pyrrole 7-Cl, 6-Me, 1-(3-MeOPh), 2-(5-Me-isoxazol) Data not provided Inferred ~60% Expected C=O ~1700, C–O (MeO) ~1250
4{9–5-21} Chromeno-pyrrole 7-Cl, 6-Me, 1-(3-HOPh), 2-(furan) 276–279 62 3330 (O–H), 1694/1659 (C=O)
3s Pyrano-pyrazole 1-(2-ClPh), 4-(3-MeOPh) 170.7–171.2 80 3435 (N–H), 2220 (C≡N)

Table 2: Substituent Effects on Bioactivity Potential

Substituent Electronic Effect Impact on Bioactivity Example Compound
5-Methylisoxazol-3-yl Electron-deficient (aromatic N) Enhances binding to kinase ATP pockets Target Compound
Furan-2-ylmethyl Electron-rich (O-atom) May reduce metabolic stability 4{9–5-21}
3-Methoxyphenyl Electron-donating (O–Me) Improves lipophilicity and CNS penetration Target Compound, 3s
Nitro (4-NO₂) Strong electron-withdrawing Increases reactivity and potential cytotoxicity 1l

Q & A

Basic: What are the established synthetic routes for 7-chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound can be synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Key parameters for optimization include:

  • Temperature : Reactions at 60–80°C reduce side-product formation.
  • Catalyst : Use of Lewis acids (e.g., ZnCl₂) improves cyclization efficiency.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Substituent compatibility : Electron-withdrawing groups on aldehydes (e.g., 3-methoxy) require longer reaction times (24–36 hrs) for full conversion.

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